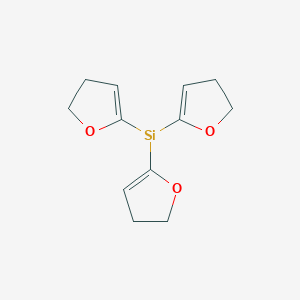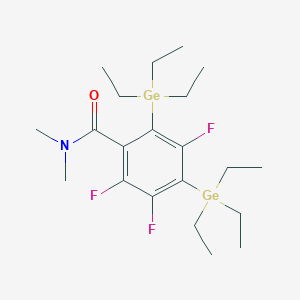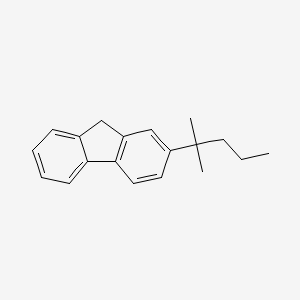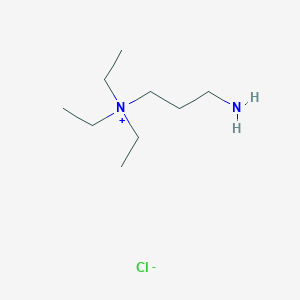
5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane is an organic compound that features a bromomethyl group attached to a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane typically involves the bromination of a precursor compound. One common method is the bromination of 2,4,4-trimethyl-1,3-dioxolane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of the bromine atom.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the bromomethyl group.
Major Products Formed
Nucleophilic Substitution: Products vary depending on the nucleophile used, such as iodides, thiols, or amines.
Oxidation: Products include alcohols, aldehydes, or carboxylic acids.
Reduction: The primary product is 2,4,4-trimethyl-1,3-dioxolane.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane involves its reactivity due to the presence of the bromomethyl group. This group is highly reactive towards nucleophiles, making the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the nucleophiles or other reactants involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Bromide: Similar in having a bromomethyl group but attached to a benzene ring.
2-Bromo-2-methylpropane: Another compound with a bromomethyl group but attached to a different carbon skeleton.
Uniqueness
5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts different chemical properties and reactivity compared to other bromomethyl compounds. This uniqueness makes it valuable in specific synthetic applications where the dioxolane ring is beneficial.
Eigenschaften
CAS-Nummer |
89995-38-0 |
|---|---|
Molekularformel |
C7H13BrO2 |
Molekulargewicht |
209.08 g/mol |
IUPAC-Name |
5-(bromomethyl)-2,4,4-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H13BrO2/c1-5-9-6(4-8)7(2,3)10-5/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
SFKCRYYJYWWPDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1OC(C(O1)(C)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


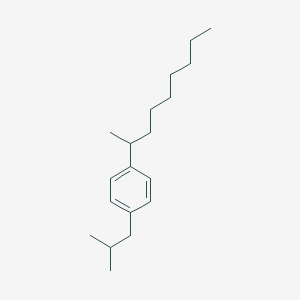
![2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine](/img/structure/B14370513.png)
![2-{4-[(4-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14370515.png)
![4-[(2-Methoxyphenyl)methoxy]butan-2-one](/img/structure/B14370517.png)
![2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate](/img/structure/B14370521.png)

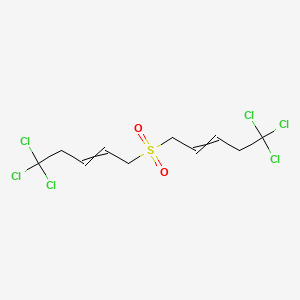

![1,1'-Methylenebis[2-(dodecyloxy)benzene]](/img/structure/B14370549.png)
